N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one millimole of tricyanopyridine and 1.2 mmol of iodopropane were dissolved in 20 mL of acetonitrile, refluxed for 15 h, and the 3-cyano-1-propylpyridin-1-ium was obtained after vacuum filtration . The product of the previous step (1 mmol) was dissolved in 40 mL acetone, and then 2 mmol phenyl magnesium bromide was added drop by drop under the condition of avoiding light .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the crystal structure of 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile was reported . The molecular structure was shown in the figure provided in the source .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be involved in a broad range of chemical and biological properties .Physical and Chemical Properties Analysis
Indole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Activity
Research has highlighted the potential of novel analogs containing the benzo[d]thiazole moiety, similar to the compound , for promising antibacterial activities. A study by Palkar et al. (2017) designed and synthesized novel Schiff bases of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus, showing significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells. This research indicates the compound's relevance in developing new antibacterial agents (Palkar et al., 2017).
Anticancer Potential
The synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown anticancer activities. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines that demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in cancer treatment (Rahmouni et al., 2016).
Anti-Inflammatory Applications
Another study explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which exhibited anti-inflammatory activities. This research showcases the therapeutic potential of such compounds in treating inflammation-related disorders, with some derivatives showing moderate anti-inflammatory activity at certain dosages (Tozkoparan et al., 1999).
Antitumor and Antioxidant Activities
The novel synthesis of derivatives like benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has been linked to anti-inflammatory and analgesic agents. These compounds demonstrated high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects, hinting at their potential as anticancer and antioxidant agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Research into the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has shown these compounds to be more active than reference drugs against Proteus vulgaris and Pseudomonas aeruginosa. This indicates the compound's utility in developing new antimicrobial agents (Kolisnyk et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
This interaction could lead to changes in the protein’s function, potentially influencing cell processes such as growth and division .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell growth and division .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its target in the body .
Result of Action
Given its target, it is likely that it impacts cell processes such as growth and division .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a drug interacts with its target and how it is metabolized in the body .
Safety and Hazards
Future Directions
Given the broad range of biological activities exhibited by similar compounds, there is potential for further exploration and development of new therapeutic agents . The development of a new drug that overcomes the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy is necessary .
Properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-3-6-12-10-16(26)23-19(20-12)25-15(9-11(2)24-25)22-17(27)18-21-13-7-4-5-8-14(13)28-18/h4-5,7-10H,3,6H2,1-2H3,(H,22,27)(H,20,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRQPRIHDPGRJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.